Thiazosulfone
Overview
Description
Synthesis Analysis
Thiazosulfone derivatives are synthesized through various methods, including multicomponent reactions, cycloadditions, and desulfonylative processes. For instance, Sakram et al. (2016) demonstrated an efficient method for synthesizing benzo[h]thiazolo[2,3-b]quinazolines, a related class, via a one-pot two-step tandem reaction using p-toluenesulfonic acid as a catalyst (Sakram et al., 2016). Similarly, Adly et al. (2018) explored enoldiazosulfones in cycloaddition reactions catalyzed by copper(I) with chiral BOX ligands for the synthesis of oxazine-sulfone derivatives (Adly et al., 2018).
Molecular Structure Analysis
The molecular structure of Thiazosulfone derivatives is critical for their chemical behavior and biological activity. Studies on molecular docking and structural elucidation, such as those by Kanagavalli et al. (2022), provide insights into the geometry optimization and binding interactions of these compounds (Kanagavalli et al., 2022).
Chemical Reactions and Properties
Thiazosulfone derivatives participate in various chemical reactions, including cycloadditions and desulfurization processes, to yield a range of compounds with potential biological activities. Zhang et al. (2015) detailed a (n)Bu3P-catalyzed desulfonylative [3 + 2] cycloaddition of allylic carbonates with arylazosulfones, showcasing the reactivity of Thiazosulfone derivatives (Zhang et al., 2015).
Scientific Research Applications
Heterocyclic Chemistry : Thiazosulfone and related compounds have been instrumental in the construction of various heterocycles, essential in medicinal chemistry. Patel et al. (2012) described the oxidative desulfurization approach for constructing oxadiazole and thiadiazole heterocycles, utilizing iodobenzene and Oxone® for desulfurization (Patel et al., 2012).
Biological Research and Proteomics : In biological research, particularly proteomics, heteroaromatic sulfones like thiazosulfone derivatives have been used as thiol-selective reagents. Chen et al. (2017) discovered a new heteroaromatic alkylsulfone, which serves as a selective and reactive -SH blocking reagent in biological applications (Chen et al., 2017).
Cancer Research : Thiazosulfone derivatives have shown promise in cancer research. Cerezo et al. (2016) developed molecules (thiazole benzenesulfonamides) like HA15, which demonstrated anti-cancerous activity on various melanoma cells, including those resistant to BRAF inhibitors (Cerezo et al., 2016).
Metabolic Studies : Thiazolidinediones, a class of compounds including thiazosulfone derivatives, have been studied for their role in metabolic processes. Tordjman et al. (2003) identified glyceroneogenesis as a target of thiazolidinediones in adipocytes, elucidating their role in lipid metabolism (Tordjman et al., 2003).
Bone Diseases and Osteoclast Differentiation : Thiacremonone, an organosulfur compound derived from thiazosulfone, has been investigated for its effects on osteoclast differentiation, offering potential therapeutic benefits for bone diseases like osteoporosis. Park et al. (2017) explored the role of THIA in inhibiting receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation (Park et al., 2017).
Anticonvulsant Research : Thiazole derivatives of thiazosulfone have been evaluated for their anticonvulsant properties. Fayed et al. (2021) synthesized and tested new isatin derivatives containing thiazole moiety for their anticonvulsant activity, providing insights into potential anticonvulsant agents (Fayed et al., 2021).
Agricultural and Environmental Applications : Thiazosulfone derivatives, such as thiosulfate, have been used in agriculture and environmental studies. Li et al. (2018) investigated the role of thiosulfate in reducing mercury accumulation in rice, highlighting its potential environmental benefits (Li et al., 2018).
Pharmaceutical Chemistry : Thiazosulfone derivatives have found significant applications in pharmaceutical chemistry. Siddiqui et al. (2009) noted the broad range of biological activities of thiazoles, including their presence in many biologically active molecules like antimicrobial and antiretroviral drugs (Siddiqui et al., 2009).
Enzyme Inhibition and Cerebrovasodilation : Thiazosulfone derivatives have been explored for their role in enzyme inhibition and cerebrovasodilation. Barnish et al. (1980) described a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with anticonvulsant activities (Barnish et al., 1980).
Antimicrobial, Antiprotozoal, and Antitumor Activity : Thiazole derivatives, including thiazosulfone-related compounds, have demonstrated various biological activities, including antimicrobial, antiprotozoal, and antitumor effects. Borcea et al. (2021) provided an overview of the synthesis and biological activities of these derivatives (Borcea et al., 2021).
Allergy Research : Thiazosulfone derivatives have been investigated for their potential as antiallergy agents. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, demonstrating potent antiallergy activity in rat models (Hargrave et al., 1983).
Biological Activities of Thiazole : Thiazole ring, a key component of thiazosulfone, has shown various biological activities. Petrou et al. (2021) summarized recent literature on thiazole ring-containing compounds and their diverse biological activities (Petrou et al., 2021).
properties
IUPAC Name |
5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEZIRCKNOTGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197088 | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazosulfone | |
CAS RN |
473-30-3 | |
Record name | Thiazolsulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazosulfone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazosulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOSULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE45JZI7YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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